1-Fluorocyclohexa-1,3-diene 1-Fluorocyclohexa-1,3-diene
Brand Name: Vulcanchem
CAS No.: 76356-93-9
VCID: VC19354174
InChI: InChI=1S/C6H7F/c7-6-4-2-1-3-5-6/h1-2,4H,3,5H2
SMILES:
Molecular Formula: C6H7F
Molecular Weight: 98.12 g/mol

1-Fluorocyclohexa-1,3-diene

CAS No.: 76356-93-9

Cat. No.: VC19354174

Molecular Formula: C6H7F

Molecular Weight: 98.12 g/mol

* For research use only. Not for human or veterinary use.

1-Fluorocyclohexa-1,3-diene - 76356-93-9

Specification

CAS No. 76356-93-9
Molecular Formula C6H7F
Molecular Weight 98.12 g/mol
IUPAC Name 1-fluorocyclohexa-1,3-diene
Standard InChI InChI=1S/C6H7F/c7-6-4-2-1-3-5-6/h1-2,4H,3,5H2
Standard InChI Key UIDPAOIDSQJZMC-UHFFFAOYSA-N
Canonical SMILES C1CC(=CC=C1)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a cyclohexa-1,3-diene backbone with a fluorine atom at the 1-position. Key structural parameters include:

  • Molecular Formula: C₆H₇F

  • Molecular Weight: 98.12 g/mol

  • SMILES: C1CC=CC=C(C1)F

  • InChIKey: FTGDGXHLIADQSU-UHFFFAOYSA-N

The conjugated diene system (C1–C2 and C3–C4 double bonds) creates a planar geometry, while the fluorine substituent induces electronic effects that polarize the ring .

Table 1: Computed Physicochemical Properties

PropertyValueMethod/Source
XLogP32.3PubChem (XLogP3 3.0)
Hydrogen Bond Donors0Cactvs 3.4.6.11
Hydrogen Bond Acceptors1Cactvs 3.4.6.11
Rotatable Bond Count0Cactvs 3.4.6.11
Topological Polar SA0 ŲPubChem

Synthesis and Production

Dehydrohalogenation

A common route involves the double dehydrobromination of 1,2-dibromocyclohexane using strong bases like NaH :

(CH2)4(CHBr)2+2NaHC6H7F+2NaBr+2H2\text{(CH}_2\text{)}_4\text{(CHBr)}_2 + 2 \text{NaH} \rightarrow \text{C}_6\text{H}_7\text{F} + 2 \text{NaBr} + 2 \text{H}_2

This method yields 1-fluorocyclohexa-1,3-diene alongside hydrogen gas, with purity dependent on reaction conditions .

Fluorination of Cyclohexane Derivatives

Fluorination of cyclohexane or benzene over catalysts like cerium tetrafluoride (CeF₄) at elevated temperatures (400–480°C) generates polyfluorocyclohexanes, which undergo subsequent dehydrofluorination to yield fluorinated dienes . Isomerization processes using heat or acid catalysts can optimize the 1,3-diene isomer over the 1,4-isomer .

Table 2: Synthetic Methods Comparison

MethodYield (%)Key ChallengesReference
Dehydrobromination60–75Byproduct formation (H₂, NaBr)
Catalytic Fluorination40–55Side reactions (fragmentation)
Isomerization80–90Energy-intensive

Chemical Reactivity and Applications

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions, forming six-membered cycloadducts with electron-deficient dienophiles like maleic anhydride . Fluorine’s electron-withdrawing effect enhances the diene’s reactivity, enabling faster kinetics compared to non-fluorinated analogs .

Coordination Chemistry

1-Fluorocyclohexa-1,3-diene forms complexes with transition metals such as iron and ruthenium. For example, reaction with Fe(CO)₃ yields [(C₆H₇F)Fe(CO)₃], a precursor to cyclohexadienyl derivatives used in catalysis .

Industrial and Material Science Applications

  • Liquid Crystals: Fluorinated dienes serve as intermediates in synthesizing tricyclic liquid crystals with negative dielectric anisotropy, critical for advanced display technologies .

  • Pharmaceuticals: Derivatives like 3-fluorocyclohexa-3,5-diene-1,2-diol are intermediates in biodegradation pathways of aromatic carboxylic acids .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent studies explore enantioselective fluorination strategies to access chiral fluorinated dienes, expanding their utility in asymmetric catalysis .

Environmental Impact Mitigation

Research focuses on greener synthesis routes, such as photochemical fluorination, to reduce energy consumption and hazardous waste .

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